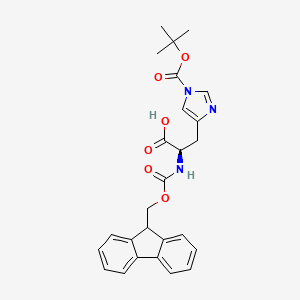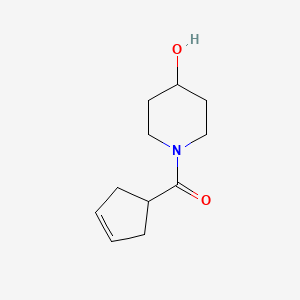
N-叔丁氧羰基-L-组氨酸-苄基酯盐酸盐
描述
H-Histidine(Trityl)-Otbu Hydrochloride is a derivative of histidine, an essential amino acid. The compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The trityl group protects the imidazole side chain of histidine, while the Otbu group protects the carboxyl group.
科学研究应用
H-Histidine(Trityl)-Otbu Hydrochloride has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in the study of histidine-containing peptides and their biological functions.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Industrial Applications: Used in the production of peptide-based materials and bioconjugates.
作用机制
Target of Action
H-His(Trt)-Otbu HCl, also known as 1-(Triphenylmethyl)-L-histidine, is a derivative of the essential amino acid histidine
Mode of Action
Amino acids and their derivatives, including histidine derivatives, have been known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a histidine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Histidine(Trityl)-Otbu Hydrochloride typically involves the protection of histidine’s functional groups. The trityl group is introduced to protect the imidazole side chain, and the Otbu group is used to protect the carboxyl group. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the protected histidine is attached to a resin and then subjected to various coupling reactions to form the desired peptide sequence .
Industrial Production Methods
In industrial settings, the production of H-Histidine(Trityl)-Otbu Hydrochloride involves large-scale SPPS. The process includes the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The protected histidine is loaded onto a resin, and the peptide chain is built step-by-step using standard coupling reagents and conditions .
化学反应分析
Types of Reactions
H-Histidine(Trityl)-Otbu Hydrochloride can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the trityl and Otbu protective groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of the protective groups with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and Otbu groups.
Coupling: Standard peptide coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) are used.
Substitution: Various nucleophiles can be used to replace the protective groups.
Major Products Formed
The major products formed from these reactions include deprotected histidine, peptide chains, and substituted histidine derivatives.
相似化合物的比较
Similar Compounds
H-Histidine(Trityl)-OH: Similar to H-Histidine(Trityl)-Otbu Hydrochloride but lacks the Otbu protective group.
H-Histidine(Trityl)-OMe: Contains a methyl ester group instead of the Otbu group.
H-Histidine(Trityl)-2-ClTrt: Uses a 2-chlorotrityl group for protection.
Uniqueness
H-Histidine(Trityl)-Otbu Hydrochloride is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. The combination of trityl and Otbu groups allows for the efficient synthesis of complex peptides with minimal side reactions .
属性
IUPAC Name |
tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2.ClH/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20-21,26H,19,30H2,1-3H3;1H/t26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUKIBWBKXMAT-SNYZSRNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)



![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)






